![molecular formula C25H19NO6 B2504908 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide CAS No. 886181-19-7](/img/structure/B2504908.png)

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

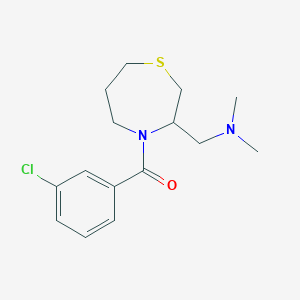

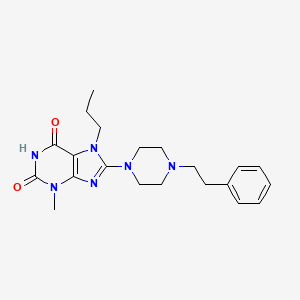

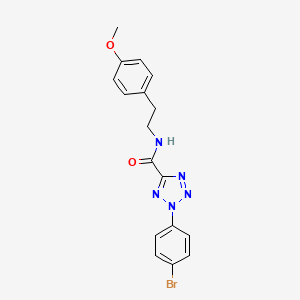

The compound "N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide" is a complex organic molecule that appears to be related to the family of benzofuran and benzodioxole derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The structure of the compound suggests that it may possess interesting chemical and physical properties, as well as biological activity, due to the presence of multiple aromatic systems and heteroatoms .

Synthesis Analysis

The synthesis of related benzofuran derivatives has been reported using cascade reactions, which involve sequential catalytic processes. For instance, a general synthesis of 2-benzofuran-2-ylacetamides has been developed starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, in the presence of catalytic amounts of PdI2 along with PPh3 and KI. This method is based on the concept of "sequential homobimetallic catalysis," where two different complexes of the same metal in different oxidation states promote two catalytic cycles in sequence . Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been studied using X-ray crystallography. These studies reveal the conformation of the acetamide moieties and the angles between amide groups, which can significantly influence the compound's properties and interactions. The presence of hydrogen bonds and packing interactions in the crystal structure can also affect the compound's stability and reactivity .

Chemical Reactions Analysis

Compounds within this family can undergo various chemical reactions. For example, N-(2-hydroxyphenyl)acetamide can react with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These compounds can exist in equilibrium and are capable of further transformations, such as hydrolysis to form silanols or reaction with alcohols to yield silanes . These reactions highlight the reactivity of the acetamide group and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of silylation, as seen in the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide, can affect the compound's solubility, stability, and reactivity. The use of NMR, FTIR spectroscopy, and X-ray single-crystal analysis provides detailed information on the structural aspects that dictate these properties. Additionally, DFT methods can be used to predict and understand the electronic characteristics of these molecules .

Applications De Recherche Scientifique

Benzofuran and Benzothiazole Derivatives in Drug Development

Research into benzofuran and benzothiazole derivatives, similar in complexity to the queried compound, highlights their potential in drug development, particularly as anticonvulsant agents. A study by Shakya et al. (2016) synthesized a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives, assessing their anticonvulsant activity. These compounds showed promising results, suggesting the role of such complex molecules in developing new therapeutics for seizure disorders (Shakya et al., 2016).

Antimicrobial Applications

Complex acetamide derivatives have also been explored for their antimicrobial properties. For instance, the synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus by Rezki (2016) demonstrate significant reductions in reaction times and higher yields under specific conditions, showcasing the antimicrobial potential of these compounds (Rezki, 2016).

Radioligand Development for Imaging

In the field of diagnostic imaging, benzofuran-acetamide scaffolds have been developed as selective antagonist ligands for A2B adenosine receptors, illustrating the use of such compounds in creating diagnostic tools. MRE 2029-F20, a benzofuran-acetamide derivative, serves as a radioligand for human A2B adenosine receptors, offering insights into the potential of complex acetamides in medical imaging (Baraldi et al., 2004).

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO6/c1-15-5-4-6-17(11-15)29-13-22(27)26-23-18-7-2-3-8-19(18)32-25(23)24(28)16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGODDFSBDNAKJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2504825.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2504826.png)

![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)

![Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2504829.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2504833.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2504836.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)